molecular formula C22H21NO4 B315239 N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine

N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine

Katalognummer: B315239
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: GPTKVGVTJPVNIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine: is an organic compound that features a dibenzofuran core substituted with a 2,3,4-trimethoxybenzyl group at the nitrogen atom

Eigenschaften

Molekularformel

C22H21NO4

Molekulargewicht

363.4 g/mol

IUPAC-Name

N-[(2,3,4-trimethoxyphenyl)methyl]dibenzofuran-3-amine

InChI

InChI=1S/C22H21NO4/c1-24-19-11-8-14(21(25-2)22(19)26-3)13-23-15-9-10-17-16-6-4-5-7-18(16)27-20(17)12-15/h4-12,23H,13H2,1-3H3

InChI-Schlüssel

GPTKVGVTJPVNIF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)CNC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran and 2,3,4-trimethoxybenzylamine.

    Reaction Conditions: The dibenzofuran is first nitrated to form a nitro compound, which is then reduced to the corresponding amine.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the dibenzofuran core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Due to its structural features, it can be used as a probe in biological studies to investigate various biochemical pathways.

Medicine:

    Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Wirkmechanismus

The exact mechanism of action for N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trimethoxybenzyl group may enhance its binding affinity to certain targets, while the dibenzofuran core provides structural stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine is unique due to the presence of the trimethoxybenzyl group, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.